
Calciumchloridehexahydrate
カタログ番号 B1232521
分子量: 219.07 g/mol
InChIキー: QHFQAJHNDKBRBO-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Calcium chloride hexahydrate is a hydrate that is the hexahydrate form of calcium chloride. It is a calcium salt, a hydrate, an inorganic chloride and a halide mineral. It contains a calcium dichloride.
特性
製品名 |
Calciumchloridehexahydrate |
|---|---|
分子式 |
CaCl2H12O6 |
分子量 |
219.07 g/mol |
IUPAC名 |
calcium;dichloride;hexahydrate |
InChI |
InChI=1S/Ca.2ClH.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 |
InChIキー |
QHFQAJHNDKBRBO-UHFFFAOYSA-L |
正規SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Ca+2] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


An aqueous filtrate (1000 parts) containing 26.5 percent CaCl2 and 1.5 percent Ca(ClO3)2 and minor amounts of Ca(OCl)2 is recovered from a calcium hypochlorite paste filter and fed to a mixing vessel. Also fed to a heated mixing vessel are 96 parts of a calcium chlorate liquor containing 47 percent by weight of Ca(OCl3)2 and 33.5 percent by weight of CaCl2 [Ca(ClO3)2 /CaCl2 weight ratio=1.4]. The solutions are mixed and heated to convert the Ca(OCl)2 to calcium chlorate and provided a blended solution containing 27.3 percent CaCl2, 5.5 percent Ca(ClO3)2 and 67.2 percent H2O. The blended solution is fed to an evaporator and the water content reduced about 20 percent by weight. The concentrated solution is fed to an evaporative cooling crystallizer operated at 20° C. to produce a slurry of calcium chloride hexahydrate crystals in a mother liquor. After separation, the mother liquor is fed to a second crystallizer which is cooled by refrigeration to maintain the liquor at 5° C. Additional CaCl2.6H2O crystals are formed and separated from a mother liquor containing 37 percent Ca(ClO3)2 and 20 percent CaCl2. The mother liquor is fed to an evaporative crystallizer where Ca(ClO3)2 crystals are formed and recovered by the process of Example 1. After separating the anhydrous calcium chlorate crystals, the calcium chlorate liquor containing 47 percent Ca(ClO3)2 and 33.5 percent CaCl2 is recycled to the mixing vessel.

[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Ca(OCl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Synthesis routes and methods II
Procedure details


In the flow diagram represented in FIG. 1, an aqueous filtrate from a hemibasic hypochlorite or dibasic hypochlorite process comprised of calcium chloride, calcium hypochlorite, and minor amounts of calcium chlorate is fed through line 7 to blender 8 where it is blended with calcium chlorate mother liquor fed to blender 8 through line 33. The blended solution passes through line 9 to first evaporative crystallizer 12. Crystallizer 12 is operated under vacuum and temperature conditions which produce crystalline calcium chloride dihydrate, calcium chloride tetrahydrate, or calcium chloride hexahydrate or mixtures thereof. The crystalline calcium chloride hydrate is separated from a first mother liquor and recovered through line 13. The first mother liquor is fed through line 29 to second evaporative crystallizer 30. Second evaporative crystallizer 30 is operated under vacuum and temperature conditions which will produce anhydrous crystalline calcium chlorate or crystalline calcium chlorate dihydrate or mixtures thereof. Crystals of the calcium chlorate product are separated from a second mother liquor and recovered through line 31. The second mother liquor is fed to blender 8 through line 33.




Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
calcium chlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III
Procedure details


The aqueous filtrate (1000 parts) from a calcium hypochlorite paste filter containing 26.5 percent CaCl2, 1.5 percent Ca(ClO3)2 and minor amounts of Ca(OCl)2 is fed to a heated mixing vessel in which the filtrate is blended with 96 parts of a calcium chlorate containing 45 percent Ca(ClO3)2 and 32 percent CaCl2. During mixing, the solution is heated to its atmospheric boiling point to convert the calcium hypochlorite present to Ca(ClO3)2 and the blended solution fed to an evaporative crystallizer. The solution is evaporatively cooled to a temperature of about 40° C. to produce crystals of calcium chloride tetrahydrate, CaCl2.4H2O. The crystals were separated from a liquor containing about 33 percent CaCl2, 32 percent Ca(ClO3)2 and 37 percent H2O. The calcium chloride tetrahydrate crystals were recovered. The liquor from the evaporative crystallizer was diluted with water to provide a solution containing about 28 percent CaCl2, 27 percent Ca(ClO3)2 and 45 percent water which was fed to a cooling crystallizer. The crystallizer, cooled by refrigeration, maintained the solution at a temperature of about 10° C. Crystals of calcium chloride hexahydrate are formed and separated from a mother liquor containing 37 percent Ca(ClO3)2 and 20 percent CaCl2. The mother liquor is fed to an evaporative crystallizer for the formation and recovery of anhydrous Ca(ClO3)2 crystals from a calcium chlorate liquor by the process of Example 1. The calcium chlorate mother liquor having a weight ratio of Ca(ClO3)2 to CaCl2 of 1.40 is recycled to the mixing vessel.

[Compound]
Name
Ca(ClO3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

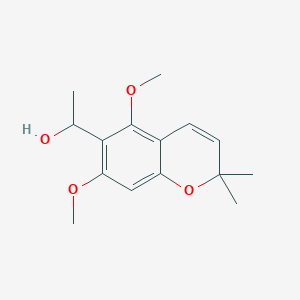
![3-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B1232439.png)
![2-bromo-N-(2-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B1232440.png)
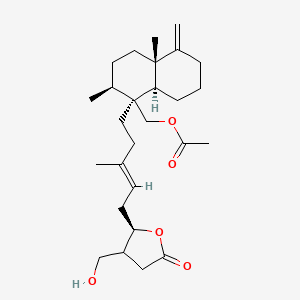



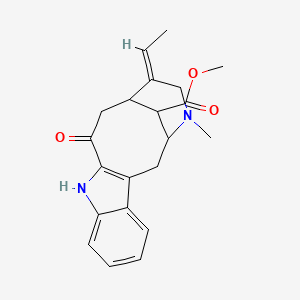
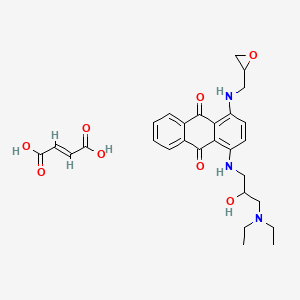
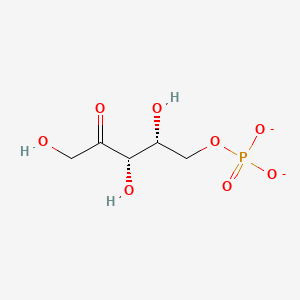


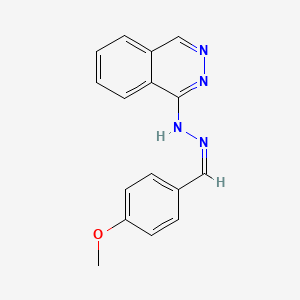
![[11C]MeNER](/img/structure/B1232461.png)